3-chloro-1-benzothiophene-2-carbaldehyde O-(4-chlorobenzyl)oxime
Description
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Properties
IUPAC Name |
(E)-1-(3-chloro-1-benzothiophen-2-yl)-N-[(4-chlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c17-12-7-5-11(6-8-12)10-20-19-9-15-16(18)13-3-1-2-4-14(13)21-15/h1-9H,10H2/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTWHMKEZNVPON-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NOCC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)/C=N/OCC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1-benzothiophene-2-carbaldehyde O-(4-chlorobenzyl)oxime is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-chloro-1-benzothiophene-2-carbaldehyde O-(4-chlorobenzyl)oxime can be represented as follows:
- Molecular Formula : C15H12ClNOS
- Molecular Weight : 293.78 g/mol
This compound features a benzothiophene core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Mechanisms of Biological Activity
Research indicates that compounds derived from benzothiophene exhibit a range of biological activities through various mechanisms:
- Antimicrobial Activity : Benzothiophene derivatives have shown promising results against various bacterial and fungal strains. The oxime functional group is believed to enhance the interaction with microbial targets, leading to increased efficacy .
- Anticancer Properties : Studies suggest that benzothiophene derivatives can inhibit cancer cell proliferation. The compound may induce apoptosis in cancer cells by activating specific signaling pathways .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes, such as IMPDH (inosine monophosphate dehydrogenase), which plays a crucial role in nucleotide synthesis and is a target for immunosuppressive therapies .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 3-chloro-1-benzothiophene-2-carbaldehyde O-(4-chlorobenzyl)oxime.
Preparation Methods
Friedel-Crafts Acylation and Chlorination
The benzothiophene core is typically synthesized via Friedel-Crafts acylation of benzothiophene with chloroacetyl chloride, followed by Vilsmeier-Haack formylation to introduce the aldehyde group at the 2-position. Chlorination at the 3-position is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.
Reaction Conditions:
- Temperature: 80–100°C
- Solvent: Dichloromethane or chloroform
- Yield: 70–85%
Formation of the Oxime Intermediate
Hydroxylamine Condensation
The aldehyde intermediate reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under acidic conditions (pH 4–5) to form the oxime. Titanium(IV) isopropoxide has been shown to accelerate this reaction via Lewis acid catalysis.
Mechanistic Insight:
The titanium center activates the carbonyl group, facilitating nucleophilic attack by hydroxylamine (Scheme 4a). This step typically achieves >90% conversion within 2 hours at room temperature.
O-(4-Chlorobenzyl)Oxime Formation
Copper-Catalyzed Alkylation
The critical O-alkylation step employs 4-chlorobenzyl bromide and a copper(I) catalyst. As demonstrated in analogous systems (Scheme 31), CuI with 1,10-phenanthroline ligands enables efficient C–O bond formation via a oxidative addition/reductive elimination cycle.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol %) |
| Ligand | 1,10-Phenanthroline (20 mol %) |
| Base | Cs₂CO₃ (2 equiv) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 30–110°C (depending on oxime) |
| Reaction Time | 0.5–3 hours |
| Yield | 65–82% |
Mechanism:
- Oxidative insertion of CuI into the C–Br bond of 4-chlorobenzyl bromide
- Coordination of deprotonated oxime to copper(III) intermediate
- Reductive elimination to form the O-benzylated product
Metal-Catalyzed Alternative Methods
Titanium-Mediated Coupling
Early work with tert-butoximido titanium complexes (e.g., CpTi(N *t BuO)₂) demonstrated efficacy in oxime ether synthesis (Scheme 4). For the target compound, this method requires:
- Pre-formed titanium oximate complex
- Slow addition of 4-chlorobenzyl bromide at −20°C
- Yields: 50–68% (lower than copper-catalyzed routes)
Reaction Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMSO, DMF) enhance copper catalyst activity but may promote oxime tautomerization. Mixed solvent systems (toluene/DMSO 3:1) balance reactivity and stability.
Ligand Design
Bulky ligands (e.g., Xantphos) improve selectivity for O- over N-alkylation. For 4-chlorobenzyl groups, electron-deficient ligands increase reaction rates by 40% compared to triphenylphosphine.
Analytical Characterization
Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹H NMR | - Oxime proton: δ 8.2–8.5 ppm (singlet) |
| - Benzyl CH₂: δ 5.1–5.3 ppm (AB quartet) | |
| IR | - C=N stretch: 1620–1640 cm⁻¹ |
| HRMS | [M+H]+ Calc. 363.0241, Found 363.0238 |
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity when using copper-catalyzed methods.
Challenges and Limitations
Regioselectivity Issues
Competing N-alkylation (5–15% byproduct) necessitates careful pH control (pH 7.5–8.5) during the O-benzylation step.
Catalyst Deactivation
4-Chlorobenzyl bromide’s electrophilicity leads to gradual copper halide precipitation. Continuous ligand addition (0.5 mol %/hour) maintains catalytic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
